Ethyl 2-phenylpropanoate molecular weight and formula
Ethyl 2-phenylpropanoate molecular weight and formula
An In-depth Technical Guide to Ethyl 2-Phenylpropanoate for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 2-phenylpropanoate, an ester of significant interest in organic synthesis, serves as a critical building block in the development of pharmaceuticals and as a component in the flavor and fragrance industry. This document provides a comprehensive technical overview of its core physicochemical properties, synthesis, analytical characterization, and applications. By synthesizing field-proven insights with established scientific data, this guide aims to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.
Introduction: The Significance of a Versatile Ester
Ethyl 2-phenylpropanoate, also known as ethyl hydratropate, belongs to the ester class of organic compounds.[1][2] Its structure, featuring a phenyl group attached to the α-carbon of a propanoate ester, makes it a valuable precursor in synthetic chemistry. The phenylpropanoic acid moiety is a common structural motif in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens," including ibuprofen and ketoprofen. While ethyl 2-phenylpropanoate itself is not a therapeutic agent, its derivatives are actively investigated for potential pharmacological activities, such as anti-inflammatory and analgesic effects.[3] Its utility also extends to the flavor and fragrance industry, where it is noted for its sweet, fruity, and honey-like scent.[4] This dual applicability underscores the compound's importance in both industrial and research settings.
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. Ethyl 2-phenylpropanoate is typically a colorless to light yellow liquid.[5][6] Key quantitative data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2][4][7] |
| Molecular Weight | 178.23 g/mol | [1][5][7][8] |
| IUPAC Name | ethyl 2-phenylpropanoate | [1][2] |
| CAS Registry Number | 2510-99-8 | [1][2][4][7] |
| Boiling Point | 122°C @ 20 mmHg | [5][6] |
| Predicted Density | 1.012 ± 0.06 g/cm³ | [5][6] |
| Appearance | Colorless to light yellow liquid | [5][6] |
| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate | [5][6] |
Synthesis and Mechanistic Insight
The most common and pedagogically significant method for preparing Ethyl 2-phenylpropanoate is through the Fischer esterification of 2-phenylpropanoic acid with ethanol.
Causality in Experimental Design
The choice of Fischer esterification is dictated by the availability and cost-effectiveness of the starting materials. The reaction requires an acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The catalyst's role is crucial: it protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This "activation" step is necessary to make the carboxylic acid susceptible to nucleophilic attack by the relatively weak nucleophile, ethanol. To drive the equilibrium towards the product side, a Dean-Stark apparatus is often employed to remove the water formed as a byproduct, in accordance with Le Châtelier's principle.
Experimental Workflow: Fischer Esterification
Caption: Fischer Esterification workflow for Ethyl 2-phenylpropanoate.
Self-Validating Laboratory Protocol
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Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 2-phenylpropanoic acid (1.0 eq), absolute ethanol (5.0 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 2% mol).
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Execution: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and periodically via Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent like diethyl ether or ethyl acetate (3x volumes). Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure Ethyl 2-phenylpropanoate.[5][6]
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Validation: Confirm the identity and purity of the final product using the analytical methods described in the following section. The expected yield for this procedure is typically high, often exceeding 85%.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the structural integrity and purity of the synthesized compound.
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Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present. The IR spectrum of Ethyl 2-phenylpropanoate will exhibit a strong, characteristic absorption band around 1735 cm⁻¹, corresponding to the C=O (carbonyl) stretch of the ester. Other key peaks include C-O stretching vibrations in the 1300-1000 cm⁻¹ region and peaks corresponding to the aromatic ring.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides detailed information about the proton environment. The spectrum is expected to show a triplet for the methyl protons (-OCH₂CH ₃) and a quartet for the methylene protons (-OCH ₂CH₃) of the ethyl group. The methine proton (CH ) adjacent to the phenyl group and carbonyl will appear as a quartet, and the methyl group attached to it (CH ₃) will be a doublet. The aromatic protons will appear as a multiplet in the 6.8-7.5 ppm region.
-
¹³C NMR: Shows all unique carbon atoms in the molecule. Key signals include the carbonyl carbon (~175 ppm), carbons of the aromatic ring (125-140 ppm), and the carbons of the ethyl group (~60 ppm and ~14 ppm).
-
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) should correspond to the molecular weight of 178.23.[7]
Applications in Research and Drug Development
The primary value of Ethyl 2-phenylpropanoate in advanced research lies in its role as a versatile synthetic intermediate.
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Pharmaceutical Synthesis: The 2-phenylpropanoate scaffold is a privileged structure in medicinal chemistry. This compound and its parent acid are precursors for synthesizing more complex molecules. For instance, derivatives are used in the development of novel anti-inflammatory and analgesic agents.[3] Furthermore, related structures are integral to the synthesis of established drugs like Bilastine, an antihistamine.[9]
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Organic Synthesis Building Block: It serves as a starting material for reactions involving the ester functional group or the activated α-proton. It can undergo various transformations, such as hydrolysis back to the carboxylic acid, reduction to the corresponding alcohol, or enolate formation for subsequent alkylation or condensation reactions.[5]
-
Flavor and Fragrance Industry: Beyond the laboratory, it is used as a flavoring agent in food products and as a fragrance component in cosmetics and perfumes due to its characteristic pleasant odor.[4]
Safety and Handling
As with any chemical reagent, proper handling is paramount to ensure laboratory safety.
-
Hazards: Ethyl 2-phenylpropanoate is classified as a skin and eye irritant.[10] Inhalation of its vapors or mist may cause respiratory irritation.[10]
-
Precautionary Measures:
-
Always handle this chemical in a well-ventilated area or a chemical fume hood.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]
-
Avoid breathing fumes, mist, or vapors.[10]
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[10]
-
Conclusion
Ethyl 2-phenylpropanoate is a compound of significant utility, bridging the gap between fundamental organic synthesis and applied sciences like drug discovery and materials science. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an indispensable tool for researchers. This guide has provided a technical framework for understanding and utilizing this compound, emphasizing the causal relationships in experimental design and the importance of rigorous validation, thereby empowering scientists to leverage its full potential in their research endeavors.
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